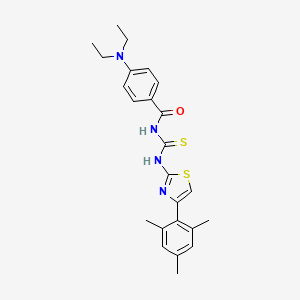
4-(diethylamino)-N-((4-mesitylthiazol-2-yl)carbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylamino)-N-((4-mesitylthiazol-2-yl)carbamothioyl)benzamide, commonly known as DMAT, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMAT belongs to the class of thioamides and is known to exhibit significant biological activity.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Compounds structurally similar to 4-(diethylamino)-N-((4-mesitylthiazol-2-yl)carbamothioyl)benzamide, particularly those with modifications on the side chain or intercalating heterocycle, have been studied for their antitumor properties. These studies explore the synthesis and evaluation of novel compounds for potential cytotoxicity against various tumor cells. For instance, amino-substituted pyrido and carbazole derivatives have been synthesized to evaluate their antitumor properties, showing the potential for such compounds in cancer therapy (Rivalle et al., 1983).
Antimicrobial Activity
A series of compounds including 2-(1H-benzimidazol-2-yl) and derivatives thereof have been synthesized and evaluated for their antimicrobial activities. These compounds, which share structural similarities with the query compound, have shown promising in vitro antibacterial and antifungal activities, indicating the potential use of such compounds in developing new antimicrobial agents (Padalkar et al., 2016).
Fluorescent Sensors
Research into benzimidazole and benzothiazole derivatives has led to the development of fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds, by incorporating diethylamino groups, showcase the ability to detect analytes through significant absorption and emission spectral changes, demonstrating the versatility of these chemical frameworks in sensor technology (Suman et al., 2019).
Molecular Docking and Synthesis Studies
Benzamide derivatives have been synthesized and evaluated for their antibacterial activity, with studies extending to molecular docking to understand the binding interactions. Such research emphasizes the potential of benzamide compounds in the development of new therapeutic agents, highlighting their relevance in drug discovery (Wanjari et al., 2021).
Wirkmechanismus
Target of Action
The compound belongs to the class of thiazoles and benzamides. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Benzamides are a class of compounds which have been found to have antipsychotic, antiemetic, and antihistaminic properties.
Eigenschaften
IUPAC Name |
4-(diethylamino)-N-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS2/c1-6-28(7-2)19-10-8-18(9-11-19)22(29)26-23(30)27-24-25-20(14-31-24)21-16(4)12-15(3)13-17(21)5/h8-14H,6-7H2,1-5H3,(H2,25,26,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEYEUNUQLKRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)



![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
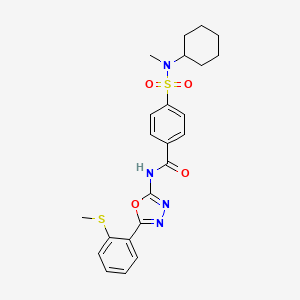
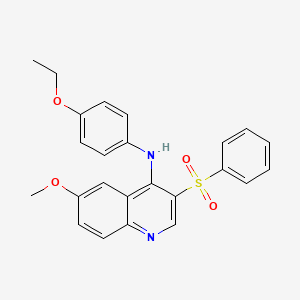

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)
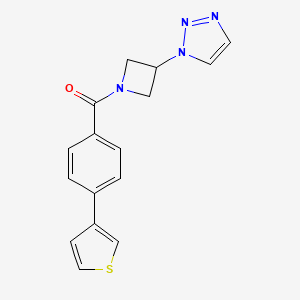
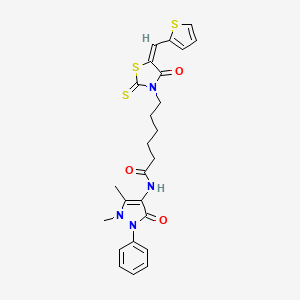
amine hydrochloride](/img/no-structure.png)
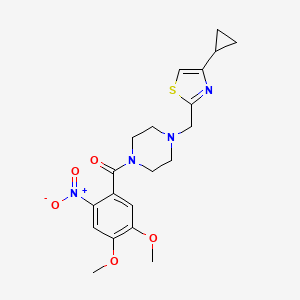
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2578135.png)